[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester
Description
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is known for its unique structural features, which include a boron-containing dioxaborolane ring and a carbamic acid ester group
Properties
Molecular Formula |
C19H30BNO4 |
|---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
tert-butyl N-[2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C19H30BNO4/c1-9-13-12-14(20-24-18(5,6)19(7,8)25-20)10-11-15(13)21-16(22)23-17(2,3)4/h10-12H,9H2,1-8H3,(H,21,22) |
InChI Key |
IPDHUPOUUKHAFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester typically involves multiple steps One common method starts with the preparation of the boronic ester intermediate This intermediate is then coupled with an appropriate phenyl derivative under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or borates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) or chlorine (Cl2) for halogenation.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The boron atom can interact with biological molecules, providing unique opportunities for drug design and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The carbamic acid ester group can be modified to enhance the compound’s pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural features contribute to the material’s mechanical and chemical properties, making it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, such as enzymes or receptors. This interaction can inhibit the activity of the target molecule, leading to various biological effects. The carbamic acid ester group can also undergo hydrolysis, releasing the active compound in a controlled manner.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.
Disilanes: Organosilicon compounds with structural similarities to the dioxaborolane ring.
Uniqueness
Compared to similar compounds, [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester stands out due to its boron-containing dioxaborolane ring
Biological Activity
The compound [2-Ethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester (CAS Number: 1423702-59-3) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound based on diverse sources.
- Molecular Formula : C20H29BO5
- Molecular Weight : 360.25 g/mol
- Structure : The compound features a dioxaborolane moiety which is known for its stability and reactivity in various chemical environments.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4-(4-bromophenyl)tetrahydropyran-4-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of potassium acetate under inert conditions. The yield reported is approximately 68% under optimized conditions .
Anticancer Activity
Recent studies have indicated that compounds containing boron atoms exhibit significant anticancer properties. For instance:
- Mechanism of Action : The dioxaborolane core has been implicated in the inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
- Case Study : A study demonstrated that derivatives of boron compounds showed effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
Research has also explored the antimicrobial potential of boron-containing compounds:
- Activity Spectrum : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli at sub-micromolar concentrations .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects attributed to boron compounds:
- Mechanism : The ability to modulate oxidative stress and inflammation may contribute to neuroprotection.
- Case Study : Animal models treated with similar boron-containing compounds showed improved cognitive function and reduced markers of neuroinflammation .
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what key reaction conditions are required?
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester moiety. A representative method involves:
- Step 1: Reacting a brominated precursor (e.g., 4-bromobenzenethiol) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and potassium acetate in 1,4-dioxane under inert atmosphere at 90°C for 24 hours .
- Step 2: Subsequent tert-butyl carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate .
Key considerations include inert atmosphere maintenance to prevent boronic ester hydrolysis and rigorous purification via column chromatography or recrystallization.
Advanced: How can researchers optimize low yields in the coupling step of this compound?
Answer:
Yield optimization strategies include:
- Catalyst Screening: Testing palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos) to enhance reactivity .
- Solvent Effects: Replacing 1,4-dioxane with THF or DMF to improve solubility of intermediates .
- Temperature Control: Gradual heating (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Additives: Including phase-transfer catalysts (e.g., 18-crown-6) to stabilize boronate intermediates .
Documented yields range from 43% to 75%, with impurities often arising from incomplete deprotection or oxidation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm) and boronic ester (quartet for pinacol methyl groups) .
- HPLC/MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with LCMS to monitor coupling efficiency (e.g., m/z 757 [M+H]+ observed in similar derivatives) .
- FT-IR: Peaks at ~1700 cm⁻¹ (C=O stretch of carbamate) and ~1350 cm⁻¹ (B-O vibrations) .
Advanced: How can researchers distinguish regioisomers in derivatives of this compound?
Answer:
- 2D NMR (NOESY/HSQC): Spatial correlations between the ethyl group and aromatic protons resolve substitution patterns .
- X-ray Crystallography: Definitive structural assignment via crystal structure determination (e.g., tert-butyl carbamate derivatives exhibit distinct hydrogen-bonding networks) .
- Reactivity Profiling: Selective deprotection of the tert-butyl group under acidic conditions (e.g., TFA) followed by MS analysis to confirm regiochemistry .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Kinase Inhibitor Development: The boronic ester moiety facilitates covalent binding to serine proteases or kinases .
- PROTAC Synthesis: Used as a linker in proteolysis-targeting chimeras (PROTACs) due to its stability under physiological conditions .
- Intermediate in Multi-Step Syntheses: Key building block for aryl ethers or biaryl systems via cross-coupling .
Advanced: How does the compound’s stability vary under different pH conditions, and how can degradation be mitigated?
Answer:
- Acidic Conditions: The tert-butyl carbamate group hydrolyzes at pH < 3, releasing CO₂ and forming a primary amine. Stabilization requires storage at neutral pH .
- Basic Conditions: Boronic ester hydrolysis occurs at pH > 10, generating boronic acid. Use of buffered solutions (pH 7–8) and low-temperature storage (-20°C) is recommended .
- Light Sensitivity: UV exposure degrades the carbamate group; amber glassware and inert atmosphere are critical .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column Chromatography: Silica gel with hexane/ethyl acetate (3:1 to 1:2 gradient) separates boronic ester derivatives .
- Recrystallization: Using ethanol/water mixtures to isolate crystalline products (melting point ~120–125°C) .
- Extraction: Liquid-liquid extraction with ethyl acetate and brine removes unreacted precursors .
Advanced: How can researchers analyze conflicting spectral data (e.g., NMR splitting patterns) for this compound?
Answer:
- Dynamic NMR Studies: Variable-temperature ¹H NMR resolves splitting caused by rotameric equilibria of the carbamate group .
- DFT Calculations: Computational modeling (e.g., Gaussian) predicts chemical shifts and coupling constants to validate experimental data .
- Isotopic Labeling: ¹⁰B/¹¹B isotopic substitution clarifies boronic ester-related signals in complex spectra .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
The boronic ester acts as a transmetalation agent in Suzuki-Miyaura couplings:
- Transmetalation Step: The boronate intermediate transfers the aryl group to palladium, facilitated by base-mediated activation (e.g., K₂CO₃) .
- Steric Effects: The tert-butyl group hinders undesired β-hydride elimination, favoring coupling over side reactions .
- Electronic Effects: Electron-withdrawing carbamate enhances electrophilicity of the aryl ring, accelerating oxidative addition to Pd(0) .
Advanced: How can crystallography aid in understanding this compound’s solid-state behavior?
Answer:
- Hydrogen-Bonding Networks: X-ray structures reveal intermolecular H-bonds between carbamate carbonyls and adjacent boronic esters, influencing solubility and stability .
- Polymorphism Screening: Differential scanning calorimetry (DSC) identifies crystalline forms with varying melting points, critical for formulation .
- Torsional Angles: Crystal structures quantify rotational freedom of the ethyl group, informing conformational analysis in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
